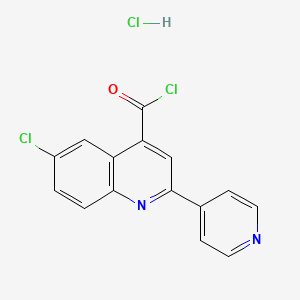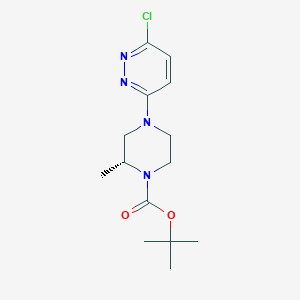
(R)-tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate
Vue d'ensemble
Description
The compound appears to be a derivative of piperazine, which is a common moiety in medicinal chemistry due to its ability to mimic a peptide bond. The “tert-butyl” and “4-(6-chloropyridazin-3-yl)-2-methyl” groups are likely to influence the compound’s properties and biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable piperazine derivative with a compound containing the “4-(6-chloropyridazin-3-yl)-2-methyl” moiety. The exact method would depend on the available starting materials and the desired reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be influenced by the piperazine ring, which is a saturated six-membered ring with two nitrogen atoms. The “tert-butyl” group is a bulky substituent that could influence the compound’s conformation and interactions with other molecules. The “4-(6-chloropyridazin-3-yl)-2-methyl” group contains a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms, which could participate in various interactions due to its aromaticity and the presence of a chlorine atom.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The piperazine ring might undergo reactions at the nitrogen atoms, while the chlorine atom on the pyridazine ring might be displaced in nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present. For example, the presence of the piperazine ring might confer solubility in water, while the “tert-butyl” group might increase the compound’s lipophilicity.Applications De Recherche Scientifique
Histamine H4 Receptor Ligands :
- A study conducted by Altenbach et al. (2008) in the field of medicinal chemistry involved the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). This research led to the development of compound 3, 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, which demonstrated potent in vitro activity and effectiveness as an anti-inflammatory agent in an animal model. It also exhibited antinociceptive activity in a pain model, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Synthesis of Quinolone Enantiomers :
- Research by Liu et al. (2005) involved the synthesis of R and S enantiomers of 7-(3-methylpiperazin-1-yl) quinolone derivatives from (R)- and (S)-tert-butyl 2-methylpiperazine-1-carboxylate. This study examined their antibacterial activities on various bacteria. Although no significant difference in in vitro antibacterial activities was observed, there was a notable difference in efficacy between R and S enantiomers in some cases (Liu et al., 2005).
Synthesis and Crystal Structure Analysis :
- Xu et al. (2006) investigated the synthesis and crystal structure of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one. This compound was synthesized from 1-tert-butylhydrazine, (Z)-2,3-dichloro-3-formylacrylic acid, and (4-tert-butylphenyl) methanethiol. The study provided detailed crystallographic data, offering insights into the molecular structure and interactions of similar compounds (Xu et al., 2006).
Antimycobacterial, Antifungal, and Photosynthesis-Inhibiting Activity :
- Doležal et al. (2006) conducted research on substituted pyrazinecarboxamides. They synthesized a series of amides and tested their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. The study found that some derivatives exhibited significant activity against Mycobacterium tuberculosis and Trichophyton mentagrophytes, as well as inhibiting oxygen evolution rate in spinach chloroplasts (Doležal et al., 2006).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate precautions should be taken when handling it to avoid exposure.
Orientations Futures
Future research could involve further exploration of the compound’s biological activity, potential applications, and optimization of its properties through structural modifications.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.
Propriétés
IUPAC Name |
tert-butyl (2R)-4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-10-9-18(12-6-5-11(15)16-17-12)7-8-19(10)13(20)21-14(2,3)4/h5-6,10H,7-9H2,1-4H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAITYMWAJRUNA-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



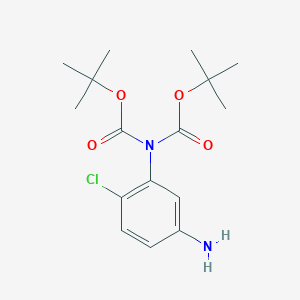
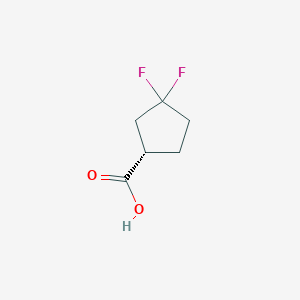
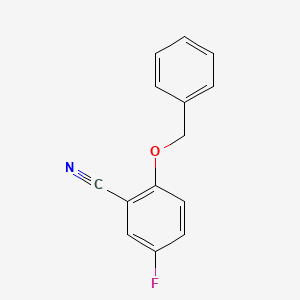
![7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B1396753.png)
![Di-tert-butyl 1,4,8-triazaspiro[5.5]undecane-1,4-dicarboxylate](/img/structure/B1396754.png)
![6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1396755.png)
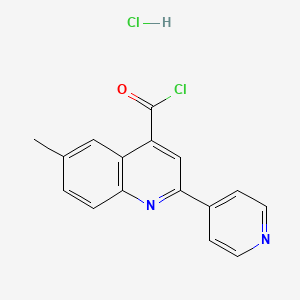
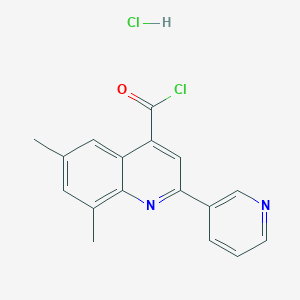
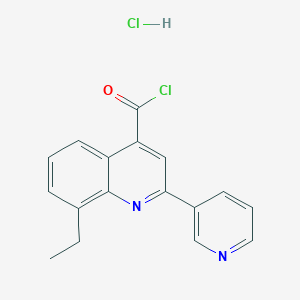
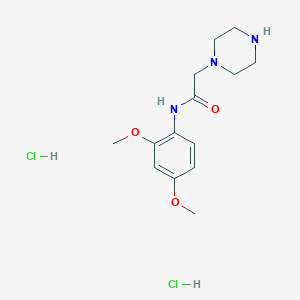
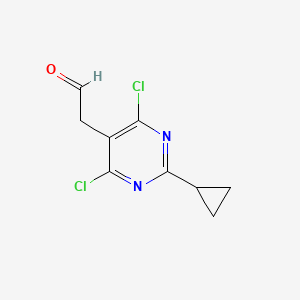
![2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid](/img/structure/B1396767.png)
![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/structure/B1396769.png)
